molecular formula C11H15ClN2OS B12672230 Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- CAS No. 57350-35-3

Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)-

Cat. No.: B12672230
CAS No.: 57350-35-3
M. Wt: 258.77 g/mol
InChI Key: WJZQHVFWZUCEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is a methanimidamide derivative characterized by a central amidine core substituted with a 4-chloro-2-methylphenyl group at the N' position, a methyl group at the N position, and a methylsulfinylmethyl group at the adjacent N position.

Key structural features include:

  • 4-Chloro-2-methylphenyl group: A halogenated aromatic substituent common in agrochemicals, contributing to bioactivity and binding affinity .
  • Methylsulfinylmethyl group: A polar sulfoxide moiety that enhances solubility and metabolic stability compared to non-oxidized sulfur-containing analogs .

This compound is structurally related to Chlordimeform (CAS 6164-98-3, Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-), a banned acaricide and insecticide due to carcinogenicity . The substitution of one dimethylamine group with a methylsulfinylmethyl group in the target compound may alter its toxicity profile and environmental persistence.

Properties

CAS No.

57350-35-3

Molecular Formula

C11H15ClN2OS

Molecular Weight

258.77 g/mol

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N-methyl-N-(methylsulfinylmethyl)methanimidamide

InChI

InChI=1S/C11H15ClN2OS/c1-9-6-10(12)4-5-11(9)13-7-14(2)8-16(3)15/h4-7H,8H2,1-3H3

InChI Key

WJZQHVFWZUCEQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CN(C)CS(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves several steps. One common method includes the reaction of 4-chloro-2-methylaniline with formaldehyde and methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or halogenated forms .

Scientific Research Applications

Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting metabolic pathways. This inhibition is often achieved through the formation of a stable complex between the compound and the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related methanimidamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties Toxicity/Regulatory Status
Target Compound N'-(4-chloro-2-methylphenyl), N-methyl, N-(methylsulfinylmethyl) C11H14ClN2OS 272.76 (calculated) Hypothesized higher polarity due to sulfoxide group; potential for reduced volatility. No direct data; sulfoxide may reduce dermal absorption compared to Chlordimeform .
Chlordimeform (6164-98-3) N'-(4-chloro-2-methylphenyl), N,N-dimethyl C10H13ClN2 196.67 MP: 35°C; banned due to carcinogenicity and high dermal absorption. Banned in multiple countries; carcinogenic metabolites .
N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide (7549-96-4) N'-(4-methylphenyl), N,N-dimethyl C10H14N2 162.23 Tboil: 548.98 K (calculated); non-halogenated, lower bioactivity. Limited toxicity data; likely less hazardous than chlorinated analogs.
N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide (74739-49-4) N'-(4-chlorophenyl), N,N-dimethyl C9H11ClN2 182.65 Structural isomer of Chlordimeform; used in pesticidal research. Suspected carcinogen; regulatory status unclear .
N,N-Dimethyl-N'-phenylmethanimidamide (1783-25-1) N'-phenyl, N,N-dimethyl C9H12N2 148.21 Tboil: 406–408 K; non-halogenated, used as a synthetic intermediate. Low acute toxicity; no major regulatory restrictions.

Key Findings:

Substituent Effects on Toxicity: Chlorinated aromatic rings (e.g., 4-chloro-2-methylphenyl in Chlordimeform) correlate with higher carcinogenic risk, whereas non-halogenated analogs (e.g., N,N-dimethyl-N'-phenyl) show lower hazards . The methylsulfinylmethyl group in the target compound may reduce lipophilicity and bioaccumulation compared to Chlordimeform’s dimethylamine group .

Halogenation increases molecular weight and melting points, as seen in Chlordimeform (MP 35°C) vs. non-chlorinated analogs .

Regulatory Implications :

  • Chlordimeform’s ban underscores the risks of chlorinated methanimidamides in agricultural use .
  • Structural modifications, such as sulfoxide introduction, could mitigate toxicity but require rigorous metabolite studies .

Biological Activity

Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)-, is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C11H14ClN3OS
  • Molecular Weight : 273.76 g/mol
  • CAS Number : 129822-41-9

The biological activity of Methanimidamide is largely attributed to its interaction with specific molecular targets involved in various physiological processes. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : Methanimidamide derivatives have shown potential as inhibitors of methionine aminopeptidases (MetAPs), which are crucial for protein maturation and regulation in various organisms, including Mycobacterium tuberculosis (Mtb) .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), with significant reductions in minimal inhibitory concentrations (MIC) observed in laboratory settings .
  • Anti-inflammatory Effects : Research indicates that Methanimidamide can modulate inflammatory responses, particularly through the inhibition of nitric oxide production in activated macrophages .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Methanimidamide:

Biological Activity Target/Model IC50/Effect Reference
Inhibition of MetAPsMtb MetAP1a and MetAP1cIC50 = 1.33 µM
Antimicrobial ActivityMRSA and other Gram-positive bacteriaMIC reduction up to 66%
Anti-inflammatory (NO production)RAW 264.7 macrophagesIC50 > 100 µM

Case Studies

Several studies have highlighted the efficacy of Methanimidamide and its derivatives:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial properties of Methanimidamide derivatives against MRSA. The results indicated that certain derivatives maintained or enhanced antimicrobial properties compared to the parent compound, showcasing a significant reduction in MIC values across multiple bacterial strains .
  • Inhibition of Mycobacterial Growth :
    • A high-throughput screening identified Methanimidamide derivatives as potent inhibitors of Mtb MetAPs. The structure-activity relationship (SAR) analysis revealed that modifications to the methanimidamide structure could enhance inhibitory potency, suggesting avenues for drug development against tuberculosis .
  • Inflammation Modulation :
    • Research involving RAW 264.7 cells demonstrated that Methanimidamide could selectively inhibit NO production in response to inflammatory stimuli, indicating potential therapeutic applications in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.